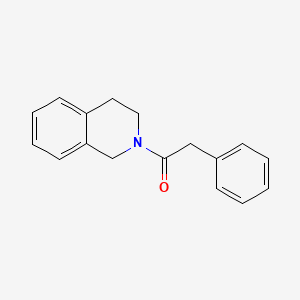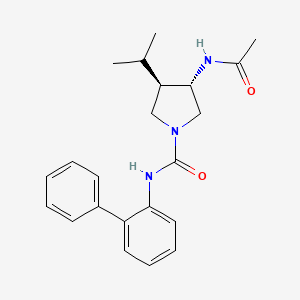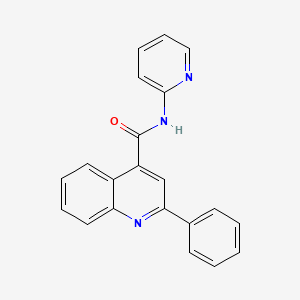![molecular formula C19H24FN3O B5596603 N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5596603.png)
N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide, commonly known as "CPP-ACP," is a chemical compound that has gained significant attention in the field of dentistry. It is a white crystalline powder that is water-soluble and has a molecular weight of 401.5 g/mol. CPP-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries, which is a major oral health problem worldwide.
Wirkmechanismus
CPP-ACP works by enhancing the remineralization of enamel and dentin, which are the two main components of teeth. It does this by binding to calcium and phosphate ions in saliva and forming complexes that can penetrate the tooth surface. Once inside the tooth, CPP-ACP can release calcium and phosphate ions, which can then react with the tooth mineral to form a protective layer that can resist acid attack and prevent the formation of cavities.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects. It can enhance the remineralization of enamel and dentin, which can help prevent the formation of cavities. It can also inhibit the growth of bacteria that are associated with dental caries, such as Streptococcus mutans. Additionally, CPP-ACP has been shown to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress in the oral cavity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPP-ACP in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers can easily obtain high-quality CPP-ACP and use it in their experiments with confidence. Additionally, CPP-ACP is water-soluble, which makes it easy to work with in aqueous solutions.
One of the main limitations of using CPP-ACP in lab experiments is that it can be expensive to obtain in large quantities. Additionally, CPP-ACP can be sensitive to pH changes, which can affect its stability and effectiveness.
Zukünftige Richtungen
There are several future directions for research on CPP-ACP. One area of interest is the development of new formulations of CPP-ACP that can be used in different forms, such as mouthwash, toothpaste, or chewing gum. Another area of interest is the use of CPP-ACP in combination with other compounds, such as fluoride or probiotics, to enhance its effectiveness. Additionally, there is ongoing research on the use of CPP-ACP in the prevention and treatment of other oral health problems, such as periodontal disease and oral cancer.
Conclusion:
CPP-ACP is a promising compound that has shown significant potential in the prevention and treatment of dental caries. It works by enhancing the remineralization of enamel and dentin, inhibiting the growth of bacteria, and reducing inflammation and oxidative stress in the oral cavity. While there are some limitations to its use in lab experiments, CPP-ACP remains a well-characterized compound that is likely to continue to be an important area of research in the field of dentistry.
Synthesemethoden
CPP-ACP can be synthesized using a variety of methods, but the most common one is the reaction between 1-(2-fluorophenyl)cyclopentanol and 3-propyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a protecting agent, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), to obtain the final product, CPP-ACP.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries. It works by enhancing the remineralization of enamel and dentin, which are the two main components of teeth. CPP-ACP is believed to work by binding to calcium and phosphate ions in saliva and forming complexes that can penetrate the tooth surface. Once inside the tooth, CPP-ACP can release calcium and phosphate ions, which can then react with the tooth mineral to form a protective layer that can resist acid attack and prevent the formation of cavities.
Eigenschaften
IUPAC Name |
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-2-7-14-12-17(23-22-14)18(24)21-13-19(10-5-6-11-19)15-8-3-4-9-16(15)20/h3-4,8-9,12H,2,5-7,10-11,13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDJMTAFFVLOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCC2(CCCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)

![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5596545.png)
![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)

![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)
![4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5596585.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)
![N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5596597.png)

![2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile](/img/structure/B5596612.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)